molecular formula C8H8ClFO2S B7725110 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene

2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene

Cat. No.: B7725110
M. Wt: 222.66 g/mol
InChI Key: AQTSOPUGBOARBV-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8ClFO2S. It is a derivative of benzene, characterized by the presence of chloro, fluoro, and methylsulfonyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene typically involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups enhance its binding affinity to these targets, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-fluoro-4-methylbenzene
  • 2-Chloro-1-fluoro-4-nitrobenzene
  • 2-Chloro-1-fluoro-4-aminobenzene

Uniqueness

2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and binding affinity to molecular targets, making it valuable in various applications .

Properties

IUPAC Name

2-chloro-1-fluoro-4-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTSOPUGBOARBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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